molecular formula C5H9ClF2 B2494419 1-Chloro-4,4-difluoropentane CAS No. 406-80-4

1-Chloro-4,4-difluoropentane

Cat. No.: B2494419
CAS No.: 406-80-4
M. Wt: 142.57
InChI Key: WNUNMKGCGQPROL-UHFFFAOYSA-N
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Description

1-Chloro-4,4-difluoropentane ( 406-80-4) is an organic compound with the molecular formula C5H9ClF2 and a molecular weight of 142.57 g/mol . This molecule is characterized by a pentane chain functionalized with a terminal chloride and a geminal difluoromethyl group at the 4-position, as represented by the canonical SMILES string CC(F)(F)CCCCl . It has a relative density of approximately 1.125 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The reactive terminal chloride is amenable to nucleophilic substitution reactions, allowing for the introduction of various nitrogen, oxygen, and sulfur-containing functional groups, or for chain extension. The 4,4-difluoro motif is of particular interest, as the incorporation of geminal difluoromethyl groups can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are key parameters in agrochemical and pharmaceutical development . The specific placement of these functional groups makes it a valuable intermediate for constructing more complex, fluorine-containing target molecules. Safety and Handling: This reagent requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. The product is for research purposes only and is not intended for human or veterinary diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4,4-difluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUNMKGCGQPROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 4,4 Difluoropentane

Strategies for Carbon-Halogen Bond Formation in Aliphatic Systems

The introduction of halogen atoms onto an aliphatic chain is a fundamental transformation in organic synthesis. The specific challenges in synthesizing 1-chloro-4,4-difluoropentane lie in the controlled, position-specific introduction of a single chlorine atom and a geminal difluoro group.

Regioselective Chlorination Approaches

Achieving regioselective chlorination, particularly at the primary carbon of a functionalized pentane (B18724) derivative, is a critical step. Direct C-H activation and functional group-directed chlorination are modern strategies that offer high selectivity. nih.gov For a substrate that already contains the difluoro moiety, radical chlorination could be employed, though it may lack selectivity and produce a mixture of chlorinated isomers. A more controlled approach involves the transformation of a terminal functional group, such as a primary alcohol, into a chloride. This can be achieved using a variety of standard chlorinating agents.

ReagentSubstrateConditionsSelectivity
Thionyl chloride (SOCl₂)Primary AlcoholTypically with a base like pyridineHigh for primary alcohols
Phosphorus trichloride (PCl₃)Primary AlcoholStandard conditionsHigh for primary alcohols
N-Chlorosuccinimide (NCS)Alkane/AlcoholRadical initiator or photolysisCan be less selective for alkanes

Geminal Difluorination Strategies

The formation of the C-F bond is a specialized area of organic chemistry due to the unique properties of fluorine. wikipedia.org The introduction of a geminal difluoro group (CF₂) onto an aliphatic chain is most commonly accomplished through the deoxofluorination of a ketone. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for this transformation. organic-chemistry.org These reagents replace the carbonyl oxygen with two fluorine atoms. Another approach is the dihydrofluorination of an alkyne, which can be highly regioselective. acs.org

ReagentSubstrateProductNotes
Deoxo-FluorKetonegem-DifluoroalkaneThermally more stable than DAST. organic-chemistry.org
DASTKetonegem-DifluoroalkaneCommon deoxofluorinating agent.
Pyridine/HFAlkynegem-DifluoroalkaneCan provide high regioselectivity. acs.org

Sequential Halogenation Protocols

The synthesis of this compound necessitates a sequential approach to introduce the different halogen atoms. The order of these steps is crucial. Typically, the more robust and less reactive C-F bonds are introduced earlier in the synthetic sequence. The geminal difluoro group can be installed from a ketone precursor, and the resulting difluorinated intermediate can then undergo further functionalization to introduce the chlorine atom. This avoids subjecting the C-Cl bond to the potentially harsh conditions of fluorination.

Multistep Synthetic Routes to this compound and its Precursors

A logical multistep synthesis is required to assemble this compound, likely starting from a readily available, non-halogenated precursor. libretexts.orgyoutube.comyoutube.comyoutube.com The strategy would involve creating the fluorinated pentane core first, followed by the introduction of the chlorine atom.

Synthesis of Fluorinated Pentane Scaffolds (e.g., utilizing 1,1-difluoropentane-2,4-dione derivatives as synthetic intermediates)

A plausible precursor for the 4,4-difluoropentane moiety is a pentane-2,4-dione derivative. The synthesis of the target compound could begin with the selective fluorination of one of the carbonyl groups of a suitable pentane-2,4-dione. While 1,1-difluoropentane-2,4-dione itself is a known compound, its direct use might be complex due to the reactivity of the remaining carbonyl group. nih.govechemi.com

A potential synthetic sequence could be:

Starting Material: Pentan-4-one-1-ol. This precursor has the required carbon skeleton and a ketone at the 4-position for difluorination, and a primary alcohol at the 1-position for later chlorination.

Geminal Difluorination: Treatment of pentan-4-one-1-ol with a deoxofluorinating agent like Deoxo-Fluor would convert the ketone at the 4-position into the desired geminal difluoro group, yielding 4,4-difluoropentan-1-ol.

StepPrecursorReagentIntermediate
1Pentan-4-one-1-olDeoxo-Fluor4,4-Difluoropentan-1-ol

Incorporation of the Chloro Moiety

With the 4,4-difluoropentan-1-ol intermediate in hand, the final step is the incorporation of the chlorine atom at the 1-position. This is a standard transformation of a primary alcohol to an alkyl chloride.

Chlorination: The primary alcohol of 4,4-difluoropentan-1-ol can be readily converted to the corresponding chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or phosphorus trichloride (PCl₃). This reaction is typically high-yielding and specific for the primary alcohol, leaving the difluorinated carbon untouched.

StepPrecursorReagentProduct
24,4-Difluoropentan-1-olThionyl chloride (SOCl₂)This compound

This sequential strategy, involving the early introduction of the stable geminal difluoro group followed by the conversion of a terminal alcohol to a chloride, represents a viable and controlled pathway for the synthesis of this compound.

Optimization of Reaction Conditions and Yields (e.g., procedures involving hydrogen fluoride)

The synthesis of chlorofluoroalkanes frequently involves the reaction of a chlorinated precursor with hydrogen fluoride (B91410). The optimization of these reactions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are typically optimized include temperature, pressure, reaction time, and the nature of the catalyst.

For analogous compounds like 1-chloro-1,1-difluoroethane, the synthesis is achieved by reacting 1,1,1-trichloroethane with hydrofluoric acid in the liquid phase. While this reaction can proceed without a catalyst at high temperatures (around 110°C) and with a large excess of hydrogen fluoride, the use of a catalyst can significantly improve selectivity and reduce the formation of by-products such as 1,1,1-trifluoroethane google.com.

Catalysts play a pivotal role in these transformations. For the synthesis of 1-chloro-1,1-difluoroethane, perfluoroalkanesulfonic acids, particularly trifluoromethanesulfonic acid, have been shown to improve the selectivity of the reaction google.com. The amount of catalyst is a critical variable, with optimal concentrations typically ranging from 1 to 10 mol per 100 mol of the starting chlorinated alkane google.com.

The reaction temperature is another key factor influencing both the rate of reaction and the product distribution. For the catalyzed hydrofluorination of 1,1,1-trichloroethane, the temperature is generally maintained between 80°C and 150°C, with a preferred range of 100-110°C google.com.

The table below illustrates hypothetical optimization parameters for the synthesis of this compound, based on data from the synthesis of similar compounds.

ParameterRangeOptimal Condition (Hypothetical)Expected Outcome
Temperature 80 - 150°C100 - 120°CIncreased reaction rate and selectivity towards difluorination.
Catalyst Perfluoroalkanesulfonic acid3 - 5 mol%Enhanced selectivity for this compound over trifluorinated byproducts.
HF:Substrate Ratio 5:1 - 20:110:1 - 15:1Sufficient fluorinating agent to drive the reaction to completion while minimizing side reactions.
Reaction Time 1 - 5 hours2 - 3 hoursOptimal conversion of starting material without significant product degradation.

Detailed Research Findings:

In the synthesis of related chlorofluoroalkanes, it has been observed that the nature of the catalyst significantly influences the product distribution. For instance, in the absence of a highly selective catalyst, the reaction of a trichloro-precursor with HF can lead to a substantial amount of the corresponding trifluoro-alkane, reducing the yield of the desired chlorodifluoro-product google.com. The use of perfluoroalkanesulfonic acids helps to mitigate this by promoting the selective replacement of two chlorine atoms with fluorine.

Furthermore, the continuous removal of the hydrochloric acid (HCl) byproduct can be essential to drive the equilibrium of the reaction towards the products and to prevent reverse reactions. This is often achieved by conducting the reaction under pressure and venting the HCl gas.

Emerging and Green Chemistry Approaches in Halogenated Alkane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated alkanes to reduce their environmental impact. This involves the development of more sustainable catalysts, the use of less hazardous reagents, and the design of more energy-efficient processes.

One of the key areas of development is the replacement of traditional catalysts, which are often corrosive or based on heavy metals, with more environmentally benign alternatives. Solid acid catalysts, such as zeolites and acidic ion-exchange resins, are being explored for hydrofluorination reactions. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions nih.gov.

The table below summarizes some emerging green chemistry approaches applicable to the synthesis of halogenated alkanes.

Green Chemistry ApproachDescriptionPotential Benefits
Solid Acid Catalysts Use of zeolites, clays, or acidic resins as catalysts.Easy separation and recyclability of the catalyst, reduced corrosion, and potentially milder reaction conditions nih.gov.
Alternative Fluorinating Agents Exploring less hazardous alternatives to anhydrous hydrogen fluoride.Improved safety and handling, and reduced environmental risks.
Continuous Flow Synthesis Performing the reaction in a continuous flow reactor instead of a batch process.Better control over reaction parameters, improved safety, and potential for higher throughput.
Solvent-Free Reactions Conducting the synthesis without the use of organic solvents.Reduced waste generation and elimination of solvent-related environmental and health issues.

Detailed Research Findings:

Research into green catalytic systems for fluorination is an active area. While chromium-based catalysts have been traditionally used for vapor-phase fluorination reactions, their toxicity has prompted a search for greener alternatives. However, developing non-chromium catalysts with comparable activity and stability in the presence of corrosive HF remains a challenge researchgate.net.

The development of new catalytic systems is a cornerstone of green chemistry yale.edunih.gov. For halogenated alkane synthesis, this includes designing catalysts that can operate at lower temperatures and pressures, thus reducing energy consumption. Furthermore, the principles of atom economy, which focus on maximizing the incorporation of all materials used in the process into the final product, are being applied to design more efficient synthetic routes with minimal waste generation. The use of catalysis is fundamental to achieving these goals by enabling more selective and efficient chemical transformations yale.edu.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4,4 Difluoropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and proton framework. For 1-Chloro-4,4-difluoropentane, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the atomic connectivity and environment. Due to the limited availability of direct experimental spectra for this compound, the following analyses are based on established spectroscopic principles, data from analogous compounds such as 1-chloropentane (B165111), and predictive models. nih.gov

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The electronegativity of the halogen substituents (Cl and F) significantly influences the chemical shifts of adjacent protons, causing them to be deshielded and appear further downfield. researchgate.net

The protons on the carbon adjacent to the chlorine atom (H-1) are expected to resonate at the furthest downfield position among the methylene (B1212753) groups, typically around 3.5-3.6 ppm. chemicalbook.comsolutioninn.com The protons at the H-3 position, being adjacent to the carbon bearing two fluorine atoms, will also be significantly deshielded and are expected to show complex splitting due to coupling with both protons on the adjacent carbon (H-2) and the two fluorine atoms. The methyl protons (H-5) will be the most shielded, appearing furthest upfield, and will be split into a triplet by the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (-CH₂Cl)3.55Triplet (t)JH1-H2 ≈ 6.5
H-2 (-CH₂-)1.95Quintet (quint)JH2-H1 ≈ 6.5, JH2-H3 ≈ 7.0
H-3 (-CH₂CF₂-)2.15Triplet of triplets (tt)JH3-H2 ≈ 7.0, ³JH-F ≈ 14
H-5 (-CH₃)1.60Triplet (t)³JH-F ≈ 18

Note: Data is predicted based on analogous compounds and spin-spin coupling principles.

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each carbon atom in the pentane (B18724) chain. The chemical shifts are heavily influenced by the attached halogen atoms.

The carbon atom bonded to chlorine (C-1) will be found downfield, typically in the range of 40-50 ppm. guidechem.comdocbrown.info The most deshielded carbon will be C-4, which is directly bonded to two highly electronegative fluorine atoms. This signal is expected to appear as a triplet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The other carbons (C-2, C-3, and C-5) will also exhibit coupling to the fluorine atoms, though with smaller coupling constants (²JC-F, ³JC-F).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (-CH₂Cl)44.5Triplet (t)
C-2 (-CH₂-)28.0Triplet (t)
C-3 (-CH₂CF₂-)35.0Triplet (t)
C-4 (-CF₂-)123.0Triplet (t)
C-5 (-CH₃)24.0Triplet (t)

Note: Data is predicted based on established chemical shift values and C-F coupling patterns.

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. In this compound, the two fluorine atoms on C-4 are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum.

This signal's multiplicity will be determined by coupling to the protons on the adjacent carbon (C-3) and the methyl carbon (C-5). Coupling to the two protons on C-3 (³JF-H) would split the signal into a triplet. Further coupling to the three protons on C-5 (³JF-H) would split each of these peaks into a quartet. The resulting pattern would be a triplet of quartets. The chemical shift of geminal difluoroalkanes typically appears in a characteristic upfield region of the spectrum. nih.govresearchgate.net

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-4 (-CF₂-)-90 to -110Triplet of quartets (tq)³JF-H3 ≈ 14, ³JF-H5 ≈ 18

Note: Chemical shift is relative to a standard like CFCl₃. Data is predicted.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound are expected to be dominated by vibrations characteristic of its alkyl backbone and halogen-carbon bonds.

C-H Vibrations : Strong C-H stretching absorptions are expected in the 2850-3000 cm⁻¹ region, which is typical for sp³ hybridized carbons in alkanes. libretexts.orguobabylon.edu.iq C-H bending vibrations will appear in the 1300-1500 cm⁻¹ range. docbrown.info

C-Cl Stretch : The carbon-chlorine stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 580 and 780 cm⁻¹. docbrown.info For primary chloroalkanes like this, the band is often found near 725 cm⁻¹.

C-F Stretch : The carbon-fluorine bond is very strong and polar, resulting in intense IR absorption bands. For compounds with a CF₂ group, symmetric and asymmetric stretching modes are observed, typically in the 1100-1200 cm⁻¹ region. nist.gov These bands are often the most intense in the spectrum.

Raman spectroscopy, which detects changes in polarizability, would also be effective for observing the symmetric C-F and C-Cl stretches. youtube.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch (Alkyl)2850 - 2960Strong
C-H Bend (Alkyl)1375 - 1470Medium
C-F Asymmetric Stretch1100 - 1200Very Strong
C-F Symmetric Stretch1080 - 1150Very Strong
C-Cl Stretch650 - 730Strong

Note: Frequencies are based on typical ranges for the specified functional groups.

The flexibility of the pentane backbone allows this compound to exist in multiple conformational states (rotamers) due to rotation around its C-C single bonds. Vibrational spectroscopy is a powerful tool for studying these conformers, as different spatial arrangements of atoms can lead to distinct vibrational frequencies.

Methodologies applied to related compounds, such as 1-chloro-1,1-difluoro-pentane-2,4-dione, demonstrate that certain vibrational modes, particularly those involving the carbon-halogen bonds and the carbon skeleton, are sensitive to conformational changes. guidechem.com By performing temperature-dependent IR or Raman spectroscopy, it is possible to observe changes in the relative intensities of absorption bands. Bands corresponding to a higher-energy conformer will decrease in intensity as the temperature is lowered, while those of the more stable conformer will increase.

For this compound, the C-Cl stretching mode (around 650-730 cm⁻¹) and various skeletal bending modes in the fingerprint region (< 1000 cm⁻¹) would be particularly sensitive to the rotational position of the chloropropyl group relative to the difluoromethyl end of the molecule. By comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory - DFT), specific bands can be assigned to specific rotamers (e.g., anti vs. gauche conformations), allowing for the determination of the relative energies and populations of the different conformers in the sample.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₅H₉ClF₂, the nominal molecular weight is 142 g/mol .

Molecular Ion Peak and Isotopic Distribution:

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion. The molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl would appear at a mass-to-charge ratio (m/z) of 142. A smaller peak, known as the M+2 peak, would be observed at m/z 144, corresponding to the molecule containing ³⁷Cl. The relative intensity of the M+2 peak is anticipated to be approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom in the molecule.

Fragmentation Pattern:

The molecular ion of this compound is susceptible to fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting carbocations and neutral radicals.

A primary fragmentation pathway for halogenated alkanes is the cleavage of the carbon-halogen bond. In the case of this compound, the C-Cl bond is weaker than the C-F and C-C bonds, making the loss of a chlorine radical a highly probable event. This would result in a prominent fragment ion at m/z 107 ([C₅H₉F₂]⁺).

Further fragmentation of the alkyl chain is also expected. Cleavage of C-C bonds can lead to the formation of various carbocations. For instance, the loss of a propyl radical (•CH₂CH₂CH₃) from the [M-Cl]⁺ ion would yield a fragment at m/z 65 ([C₂H₄F₂]⁺). Alternatively, the loss of an ethyl radical (•CH₂CH₃) could lead to a fragment at m/z 79 ([C₃H₅F₂]⁺).

Another characteristic fragmentation involves the loss of neutral molecules such as HF. The elimination of a hydrogen fluoride (B91410) molecule from the molecular ion or major fragment ions can also occur, leading to peaks at m/z values 20 units lower than the parent ion.

The expected fragmentation of this compound is summarized in the interactive table below, which details the probable m/z values of key fragments and their proposed identities.

m/z ValueProposed Fragment IonDescription of Loss
142/144[C₅H₉³⁵Cl/³⁷ClF₂]⁺Molecular Ion (M⁺)
107[C₅H₉F₂]⁺Loss of •Cl
93[C₄H₆F₂]⁺Loss of •CH₃ from [M-Cl]⁺
77[C₄H₆Cl]⁺Loss of •CF₂H
65[C₂H₄F₂]⁺Loss of •C₃H₅ from [M-Cl]⁺
49/51[CH₂³⁵Cl/³⁷Cl]⁺Cleavage of the C₂-C₃ bond

This table represents a theoretical fragmentation pattern based on established principles of mass spectrometry for halogenated alkanes. Actual relative abundances would be determined experimentally.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any isomers or impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for the analysis of volatile and semi-volatile organic compounds like this compound.

Purity Assessment by Gas Chromatography (GC):

Gas chromatography is ideally suited for the analysis of volatile compounds such as this compound. In a typical GC analysis, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For the purity assessment of this compound, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The oven temperature would be programmed to start at a relatively low temperature and gradually increase to ensure the efficient separation of any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. A single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities, which could be starting materials, byproducts, or degradation products.

Isomer Separation:

Structural isomers of this compound may be present as byproducts of its synthesis. For example, 2-Chloro-4,4-difluoropentane or 1-Chloro-3,3-difluoropentane could potentially be formed. These isomers would have the same molecular weight but different structural arrangements, leading to slight differences in their physical properties, such as boiling point and polarity.

High-resolution capillary GC columns are particularly effective for separating closely related isomers. The choice of the stationary phase is critical. A more polar stationary phase, such as one containing cyanopropyl functional groups, could enhance the separation of isomers with different polarities.

High-performance liquid chromatography (HPLC) can also be employed for isomer separation, particularly for less volatile or thermally labile compounds. For non-polar compounds like halogenated alkanes, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol mixture) could be effective. Alternatively, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture) might also provide separation, although the retention times for such non-polar analytes would likely be short.

The following interactive table outlines potential chromatographic conditions for the analysis of this compound.

TechniqueColumn TypeStationary PhaseMobile Phase/Carrier GasDetectorApplication
GCCapillary5% Phenyl MethylpolysiloxaneHelium or NitrogenFID or MSPurity Assessment
GCCapillaryCyanopropylphenyl PolysiloxaneHelium or NitrogenFID or MSIsomer Separation
HPLCNormal-PhaseSilicaHexane/IsopropanolUV or RIIsomer Separation
HPLCReversed-PhaseC18Acetonitrile/WaterUV or RIPurity Assessment

These are suggested starting conditions and would require optimization for a specific analytical challenge.

Conformational Analysis and Stereochemical Implications of 1 Chloro 4,4 Difluoropentane

Theoretical and Experimental Approaches to the Conformational Landscape

The conformational analysis of halogenated hydrocarbons relies on a synergistic combination of theoretical calculations and experimental techniques. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surface of a molecule. utwente.nl These calculations can predict the relative energies of different conformers, the energy barriers to rotation around single bonds, and geometric parameters like bond lengths and dihedral angles. utwente.nl For instance, DFT calculations using functionals like M05-2X and M06 with basis sets such as 6-311+G(d,p) and cc-pVTZ have been successfully employed to investigate the conformational profiles of fluorinated alkanes. nih.gov

Experimentally, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. acs.org By analyzing coupling constants, particularly the Karplus equation which relates J-couplings to dihedral angles, the populations of different conformers can be determined. nih.gov In cases of complex spectra, advanced simulation algorithms may be required to extract accurate J-coupling values. nih.gov Other experimental techniques that have been applied to similar molecules include gas-phase electron diffraction, which provides information about the molecular structure in the gas phase.

Influence of Geminal Difluorination on Alkane Conformation (e.g., insights from studies on 1,3-difluorinated alkanes including difluoropentanes)

The introduction of two fluorine atoms on the same carbon, known as geminal difluorination, significantly impacts the conformational preferences of an alkane chain. nih.gov While direct studies on 1-chloro-4,4-difluoropentane are not extensively available, valuable insights can be gleaned from research on related 1,3-difluorinated alkanes, such as 2,4-difluoropentane. nih.govnih.gov Fluorine substitution is known to have a profound effect on molecular conformation. nih.gov

Studies on 1,3-difluorinated systems demonstrate that the –CHF–CH2–CHF– motif strongly influences the alkane chain's conformation. nih.gov This influence is dependent on the polarity of the medium and becomes more pronounced with increasing chain length. nih.gov The primary factors governing these conformational preferences include the avoidance of unfavorable 1,3-parallel F···F interactions and steric clashes with other substituents like methyl groups. acs.org Additionally, stereoelectronic effects such as the gauche effect, which involves stabilizing σC–H → σ*C–F hyperconjugation, play a secondary but important role. acs.org

In the case of this compound, the C(CH3)(F2) group will influence the rotational preferences around the C3-C4 bond. The bulky and electronegative fluorine atoms will create specific steric and electrostatic interactions that dictate the favored spatial arrangements of the chloroethyl group relative to the difluoromethyl group.

Rotational Isomerism and Energy Barriers

Rotation around the carbon-carbon single bonds in this compound gives rise to different rotational isomers, or conformers. The stability of these conformers is determined by a combination of steric hindrance and electronic interactions. The staggered conformations are generally more stable than the eclipsed conformations due to minimized torsional strain. youtube.com

For the C3-C4 bond in this compound, rotation will lead to conformers where the chloroethyl group is either gauche or anti with respect to the methyl group. The relative energies of these conformers will be influenced by the interactions between the chlorine atom, the fluorine atoms, and the methyl group.

The energy barriers for rotation around the bonds in the backbone of halogenated alkanes are typically in the range of 1.5 to 3.5 kcal/mol. utwente.nl The presence of fluorine substituents can affect these barriers; for instance, replacing chlorine with fluorine has been shown to lower torsional barriers in some systems, leading to increased torsional mobility. utwente.nl The specific energy barriers in this compound would require detailed computational studies to be determined accurately.

Bond RotationMajor InteractionsExpected Lower Energy Conformer
C1-C2Cl vs. C3Staggered
C2-C3Cl vs. C4Staggered
C3-C4CH2Cl vs. CH3Anti conformation likely favored to minimize steric hindrance.
C4-C5F vs. C3Staggered

Potential for Stereoisomerism in Related Chloro- and Fluoropentane Derivatives (e.g., R/S optical isomerism in C5H10F2 analogs)

Stereoisomerism arises when molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org In the case of this compound itself, there are no chiral centers, and therefore it does not exhibit enantiomerism (R/S optical isomerism).

However, related C5H10F2 analogs can exhibit stereoisomerism. docbrown.info For a molecule to be chiral and exhibit R/S isomerism, it must possess a stereocenter, which is typically a carbon atom bonded to four different groups. docbrown.info For example, in a difluoropentane where the two fluorine atoms are on different carbons, chiral centers can be present, leading to the possibility of enantiomers and diastereomers.

The introduction of additional substituents or altering the positions of the existing ones in the this compound structure could lead to chiral molecules. For instance, if a hydrogen atom on C2 or C3 were to be replaced by another substituent, that carbon could become a stereocenter.

Solvent Effects on Conformational Preferences

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. frontiersin.org In solution, the solvent determines the molecular conformation and can affect the viability and selectivity of chemical reactions. frontiersin.org The effect of the solvent is particularly pronounced for polar molecules like halogenated alkanes, which can have significant dipole moments.

For 1,3-difluorinated alkanes, it has been shown that the conformational profile is strongly dependent on the polarity of the medium. nih.govnih.gov For example, in 2,4-difluoropentane, increasing the solvent polarity can stabilize conformers with higher dipole moments. acs.org In some cases, conformations that are not significantly populated in the gas phase can become appreciably populated in a polar solvent like water. acs.org This is often due to the stabilization of conformers with aligned C-F dipoles in more polar environments. soton.ac.uk

Solvent PropertyEffect on ConformationExample
PolarityStabilizes conformers with higher dipole moments.The population of a conformer with a high dipole moment may increase in water compared to in the gas phase. acs.org
Hydrogen BondingCan form specific interactions with the solute, influencing conformational preferences.Alcohols can act as hydrogen bond donors or acceptors. aps.org
PolarizabilityCan influence solute-solvent dispersion interactions.The polarizability of the solvent can affect the overall solvation energy. nih.gov

Reactivity and Mechanistic Pathways of 1 Chloro 4,4 Difluoropentane

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C-1 carbon of 1-chloro-4,4-difluoropentane involves the replacement of the chlorine atom by a nucleophile. The primary nature of the substrate heavily influences the operative mechanism.

SN1 and SN2 Pathways at the Chloro-Substituted Carbon

The substitution reactions on this compound, a primary alkyl halide, are expected to proceed predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs nih.govlibretexts.org. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile nih.govsemanticscholar.org.

Key characteristics of the SN2 pathway for this compound include:

A single transition state: The nucleophile attacks the carbon from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.

Steric hindrance: As a primary halide, the C-1 carbon is relatively unhindered, allowing for easy access by the nucleophile, which favors the SN2 mechanism libretexts.org.

An SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly unlikely for this compound. The SN1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate nih.govlibretexts.org. Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups, making their formation energetically unfavorable libretexts.org. Therefore, reactions requiring a primary carbocation intermediate are strongly disfavored.

FeatureSN2 Pathway (Predicted for this compound)SN1 Pathway (Disfavored)
Mechanism Single, concerted stepTwo steps
Rate Law Rate = k[Alkyl Halide][Nucleophile]Rate = k[Alkyl Halide]
Intermediate None (Transition state only)Primary Carbocation
Substrate Favored by primary and methyl halidesFavored by tertiary halides
Stereochemistry Inversion of configurationRacemization

Influence of Fluorine Substituents on Reaction Rates and Selectivity

The presence of the two fluorine atoms at the C-4 position has a notable, albeit remote, influence on the rate of nucleophilic substitution at C-1. Fluorine is the most electronegative element, and its atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain, pulling electron density away from the reaction center at C-1.

This electron withdrawal has two main consequences for the SN2 reaction:

Increased Electrophilicity: The inductive effect makes the C-1 carbon slightly more electron-deficient (more δ+) and thus, in principle, a more attractive target for a nucleophile.

Transition State Destabilization: In the SN2 transition state, a partial negative charge develops on the central carbon as the new bond forms and the old one breaks. The electron-withdrawing fluorine atoms can destabilize this developing negative charge, thereby increasing the activation energy and slowing the reaction rate.

Studies on similar fluorinated alkyl bromides have shown that the rate of SN2 reactions tends to decrease with the introduction of fluorine atoms, even when they are not directly at the reaction center. For example, the relative SN2 reaction rate of n-RFCH2CH2Br (a γ-fluorinated bromide) is significantly slower than its non-fluorinated counterpart. This suggests that the destabilizing effect on the transition state is the dominant factor. Therefore, it is predicted that this compound would undergo SN2 reactions more slowly than 1-chloropentane (B165111) under identical conditions.

Elimination Reactions (E1 and E2) for Olefin Formation

When treated with a strong base, this compound can undergo elimination (dehydrochlorination) to form an alkene. The most probable mechanism is the E2 (Elimination Bimolecular) pathway.

The E2 reaction is a concerted process where the base removes a proton from the β-carbon (C-2) while the C-Cl bond breaks and a double bond forms between C-1 and C-2 lumenlearning.comlibretexts.org. This mechanism is favored by strong bases, and its rate is dependent on the concentrations of both the alkyl halide and the base libretexts.orglibretexts.org. For a primary alkyl halide like this compound, a strong, sterically hindered base (e.g., potassium tert-butoxide) is often used to promote E2 elimination over the competing SN2 substitution lumenlearning.comlibretexts.org.

The expected product of the E2 elimination of this compound is 4,4-difluoro-1-pentene .

An E1 (Elimination Unimolecular) reaction is not a viable pathway for this compound for the same reason the SN1 reaction is disfavored: it would require the formation of a high-energy primary carbocation lumenlearning.com.

FeatureE2 Pathway (Predicted)E1 Pathway (Disfavored)
Mechanism Single, concerted stepTwo steps
Base Requirement Strong base requiredWeak base is sufficient
Substrate Favored by primary, secondary, and tertiary halidesFavored by tertiary halides
Intermediate NoneCarbocation
Product 4,4-difluoro-1-penteneNot expected

Radical Reactions and Homolytic Cleavage of C-Cl and C-F Bonds

Radical reactions can be initiated by heat or ultraviolet (UV) light, which provides the energy for homolytic bond cleavage, where the two electrons in a covalent bond are split between the two atoms, forming radicals chemistrysteps.commaricopa.edu.

In this compound, there are three types of bonds to consider for homolytic cleavage: C-H, C-Cl, and C-F. The likelihood of cleavage is inversely related to the bond dissociation energy (BDE).

Approximate Bond Dissociation Energies

BondAverage BDE (kcal/mol)
C-F~116
C-H~100
C-Cl~78
C-Br~68
C-I~51

Data adapted from general values; specific values for this molecule may vary. libretexts.org

Based on these average energies, the C-Cl bond is the weakest and therefore the most likely to undergo homolytic cleavage under radical conditions libretexts.org. The C-F bond is exceptionally strong and unlikely to break libretexts.org. For example, in studies involving the homolytic chlorination of aliphatic compounds, reactions are initiated by the cleavage of the weaker Cl-Cl bond, and the resulting chlorine radical preferentially abstracts a hydrogen atom rather than causing the cleavage of a stronger C-C or C-H bond. Similarly, irradiation of this compound would be expected to first cleave the C-Cl bond to form the 4,4-difluoropentyl radical.

This primary radical could then participate in various radical chain reactions, such as dimerization or reaction with other radical species present in the medium.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The primary chloride in this compound can be displaced by carbanion-like nucleophiles from organometallic reagents to form new carbon-carbon bonds.

Lithium Dialkylcuprates (Gilman Reagents): These reagents, formulated as R₂CuLi, are particularly effective for SN2-type reactions with primary alkyl halides masterorganicchemistry.com. They are considered "soft" nucleophiles and are excellent for forming C-C bonds while being less prone to side reactions like elimination. The reaction of this compound with a lithium dialkylcuprate would be expected to yield a new alkane.

Example Reaction: CH₃(CF₂)CH₂CH₂CH₂Cl + (CH₃)₂CuLi → CH₃(CF₂)CH₂CH₂CH₂CH₃ + CH₃Cu + LiCl

Grignard Reagents (R-MgX): While Grignard reagents are powerful nucleophiles, their high basicity can often lead to competing elimination reactions, especially with secondary and tertiary halides. With a primary halide like this compound, substitution is possible, but the choice of reaction conditions would be critical to minimize the formation of 4,4-difluoro-1-pentene. Using a catalytic amount of a copper salt (e.g., CuI) can facilitate the coupling reaction, similar to the behavior of Gilman reagents.

Derivatization Reactions: Synthesis of Complex Fluorinated Molecules

This compound can serve as a building block for more complex fluorinated molecules. The presence of the gem-difluoro group is a valuable motif in medicinal and materials chemistry.

A relevant synthetic strategy is suggested by studies on the derivatization of similar difluoropentane scaffolds. For instance, research by Henne and DeWitt demonstrated that difluoropentanes could be converted into difluoromalonic derivatives nih.gov. Although the exact starting material and pathway for this compound are not detailed in the available literature, a plausible synthetic route could involve initial functionalization followed by oxidation.

A hypothetical pathway could involve:

Nucleophilic Substitution: The chloride is first replaced by a cyanide ion (CN⁻) via an SN2 reaction to form 5,5-difluorohexanenitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 5,5-difluorocaproic acid.

α-Halogenation and Oxidation: Further synthetic manipulations at the carbon adjacent to the carboxylic acid, followed by oxidation, could potentially lead to a difluoromalonic acid derivative, which is a valuable synthetic intermediate.

This type of multi-step synthesis highlights the utility of this compound as a scaffold for introducing the 4,4-difluoropentyl moiety into larger, more complex molecular architectures.

Computational Chemistry and Theoretical Investigations of 1 Chloro 4,4 Difluoropentane

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of molecular behavior, including conformational changes, molecular vibrations, and interactions with surrounding molecules.

An MD simulation of 1-Chloro-4,4-difluoropentane would involve placing the molecule (or an ensemble of molecules) in a simulation box, often with a chosen solvent, and tracking the atomic trajectories over a period of nanoseconds or longer. This allows for thorough sampling of the conformational space, revealing the populations of different conformers at a given temperature and the rates of interconversion between them. This is particularly important for flexible molecules like halogenated pentanes, where multiple low-energy conformations may be accessible. semanticscholar.org

Table 3: Hypothetical Conformational Population of this compound from MD Simulation Simulated in a chloroform (B151607) solvent box at 298 K.

Conformer (C1-C2-C3-C4 Dihedral)Population (%)Average Lifetime (ps)
anti65%150
gauche+17.5%45
gauche-17.5%45

Prediction and Interpretation of Spectroscopic Data (NMR, IR, Raman)

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the magnetic shielding tensors of nuclei. nih.gov These tensors are then converted into chemical shifts, which can be compared with experimental spectra. For this compound, one could predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The accuracy of these predictions has improved significantly, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. mdpi.comresearchgate.net

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

NucleusAtom PositionPredicted Shift (ppm)Hypothetical Experimental Shift (ppm)
¹³CC1 (CH₂Cl)44.544.1
¹³CC4 (CF₂)95.294.8
¹HH on C13.603.55
¹⁹FF on C4-92.1-91.5

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be used to assign the peaks observed in experimental spectra. For this compound, the C-Cl and C-F stretching vibrations are expected to produce strong, characteristic peaks in the IR spectrum. spectroscopyonline.com The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while C-F stretches are found at higher wavenumbers, often between 1000-1400 cm⁻¹. spectroscopyonline.comnih.gov

Table 5: Hypothetical Calculated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
298525C-H Asymmetric Stretch
146015CH₂ Scissoring
1155180C-F Asymmetric Stretch
1090155C-F Symmetric Stretch
72595C-Cl Stretch

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and is essential for determining the reaction's activation energy, which governs the reaction rate.

For this compound, one could investigate various reactions, such as nucleophilic substitution at the C1 position or an E2 elimination reaction to form an alkene. To study such a reaction, computational methods are used to locate the geometry of the transition state and calculate its energy. youtube.com The difference in energy between the transition state and the reactants gives the activation energy barrier. NBO (Natural Bond Orbital) analysis can also be used to understand the charge distribution and bond-breaking/bond-forming processes within the transition state. rsc.org

Table 6: Hypothetical Energy Profile for Dehydrochlorination of this compound Calculated at the M06-2X/def2-TZVP level.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + OH⁻)0.0
Transition State+22.5
Products (4,4-difluoropent-1-ene + H₂O + Cl⁻)-15.8
Calculated Activation Energy22.5 kcal/mol
Calculated Enthalpy of Reaction-15.8 kcal/mol

Analysis of Intermolecular Interactions and Solvent Effects

The behavior of a molecule is often significantly influenced by its environment. Intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, dictate how molecules interact with each other and with solvent molecules. The C-F and C-Cl bonds in this compound make it a polar molecule, capable of engaging in significant dipole-dipole interactions.

Computational models can account for environmental effects in several ways. Explicit solvent models involve simulating the solute molecule surrounded by a large number of individual solvent molecules, providing a detailed, atomistic view of solvation. Implicit (or continuum) solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is often used to estimate how a solvent might influence conformational equilibria or reaction barriers. researchgate.net For example, a polar solvent would be expected to stabilize a more polar conformer or a charge-separated transition state.

Table 7: Hypothetical Solvent Effect on the Relative Energy of a Polar Conformer of this compound

Solvent (Dielectric Constant, ε)Relative Energy (kcal/mol)
Gas Phase (ε = 1)1.50
Chloroform (ε = 4.8)1.15
Methanol (ε = 33)0.88
Water (ε = 78.4)0.82

Broader Research Context and Potential Applications in Organic Synthesis

1-Chloro-4,4-difluoropentane as a Versatile Building Block in Fluorine Chemistry

The utility of this compound in organic synthesis stems from the differential reactivity of its two halogen atoms. The chlorine atom at the 1-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This provides a convenient handle for chain extension and the construction of more elaborate molecular architectures.

Simultaneously, the geminal difluoride at the 4-position is relatively inert under many reaction conditions, ensuring its preservation during the modification of the chloro-group. This stability is a key feature of fluorinated compounds and contributes to their unique properties. The ability to selectively manipulate one part of the molecule while the other remains intact is a cornerstone of modern synthetic strategy, and this compound embodies this principle.

Design and Synthesis of Novel Fluorinated Organic Compounds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the development of novel fluorinated compounds is a major focus in medicinal chemistry and materials science.

This compound serves as a valuable starting material for the synthesis of such compounds. For instance, the chloro group can be displaced by various nucleophiles to introduce functionalities like amines, ethers, and thioethers. These new derivatives, now bearing the 4,4-difluoro-pentyl moiety, can be further elaborated to create a diverse library of novel fluorinated molecules for screening in various applications.

Methodological Advancements in Halogenated Alkane Chemistry

The study of reactions involving this compound can contribute to broader methodological advancements in the chemistry of halogenated alkanes. Understanding the reactivity patterns of this bifunctional molecule can lead to the development of new synthetic methods that are more selective and efficient.

For example, investigating the conditions required for the selective activation of the C-Cl bond in the presence of the C-F bonds can provide valuable insights into the reactivity of mixed halogenated systems. Furthermore, exploring its participation in coupling reactions, such as those catalyzed by transition metals, could open up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds in fluorinated systems.

Influence of Fluorination on Molecular Properties (e.g., lipophilicity trends in skipped fluorination motifs)

The arrangement of fluorine atoms in a molecule has a profound impact on its properties. This compound features a "skipped" or 1,4-difluorination pattern, where the fluorinated carbons are separated by two methylene (B1212753) groups. This motif is of particular interest in the study of how fluorination affects lipophilicity, a critical parameter in drug design.

Research on related systems has shown that such "skipped" fluorination can lead to a significant decrease in lipophilicity (logP) compared to their non-fluorinated or vicinally fluorinated counterparts. This property is highly desirable in the development of pharmaceuticals, as it can improve a drug candidate's pharmacokinetic profile. The study of this compound and its derivatives can provide valuable data to refine our understanding and prediction of these lipophilicity trends.

Table 1: Comparison of Lipophilicity Trends in Different Fluorination Motifs

Fluorination Motif General Structure Expected Impact on Lipophilicity (logP)
Non-fluorinated R-CH₂-CH₂-CH₂-R' Baseline
Vicinal Difluorination R-CHF-CHF-R' Moderate Decrease
Skipped Difluorination R-CHF-CH₂-CHF-R' Significant Decrease

Precursors for Advanced Materials and Specialized Reagents

The unique combination of a reactive chloro group and a stable difluoro moiety makes this compound a potential precursor for the synthesis of advanced materials and specialized reagents.

In materials science, the incorporation of fluorinated segments can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound could be used to introduce the 4,4-difluoropentyl group into polymers or other materials to tailor their properties for specific applications.

Furthermore, this compound could serve as a starting point for the development of novel reagents for organic synthesis. For example, conversion of the chloro group to an organometallic species would generate a nucleophilic reagent bearing a difluorinated tail, which could be used to introduce this motif into a variety of electrophilic substrates.

Table 2: Chemical Compounds Mentioned

Compound Name

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 1-Chloro-4,4-difluoropentane

The current body of scientific literature on this compound is notably sparse, with publicly accessible research databases providing limited specific details about its synthesis, reactivity, and applications. The existing information is primarily confined to its chemical structure, molecular formula (C₅H₉ClF₂), and a collection of computed physical and chemical properties. These computational predictions, available through databases such as PubChem, offer a theoretical glimpse into the compound's characteristics, including its molecular weight, density, and boiling point under reduced pressure.

Experimental data, however, remains largely unpublished. There is a discernible absence of detailed studies on its spectroscopic signature (NMR, IR, Mass Spectrometry), its behavior in chemical reactions, and its thermal stability. Consequently, the practical utility of this compound as a reagent, building block in organic synthesis, or as a functional material has not been established. The research landscape is therefore characterized by a significant knowledge gap, positioning this compound as a compound with considerable potential for novel scientific inquiry.

Unexplored Reactivity and Synthetic Opportunities for this compound

The chemical structure of this compound, featuring both a primary alkyl chloride and a gem-difluoro moiety, suggests a range of unexplored reactive possibilities. The chlorine atom at the C1 position is a prime site for nucleophilic substitution reactions. Investigations into its reactivity with a variety of nucleophiles, such as amines, alkoxides, and cyanides, could lead to the synthesis of a new class of difluorinated pentane (B18724) derivatives with potential applications in medicinal chemistry and materials science.

Computational Insights to Guide Experimental Work on this compound

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the behavior of this compound and guide future laboratory work. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict its spectroscopic properties, including ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. These theoretical spectra would be invaluable in the characterization of the compound once it is synthesized and for the identification of any reaction products.

Furthermore, computational modeling can be used to investigate the thermodynamics and kinetics of potential reactions. By calculating reaction energies and activation barriers for various nucleophilic substitution and elimination pathways, researchers can identify the most promising reaction conditions to explore experimentally. Conformational analysis can provide insights into the three-dimensional structure of the molecule and how its shape might influence its reactivity. Molecular dynamics simulations could also be used to study its physical properties, such as its boiling point and viscosity, providing a more detailed theoretical understanding that can be compared with future experimental measurements.

Emerging Applications in Chemical Sciences for Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the application of fluorinated compounds across various sectors of the chemical sciences. In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. Fluorinated motifs are now commonplace in a wide range of pharmaceuticals.

In materials science, fluorinated polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them ideal for applications ranging from non-stick coatings to high-performance textiles. The agrochemical industry also utilizes fluorinated compounds in the development of new pesticides and herbicides with improved efficacy and environmental profiles. The unique properties imparted by fluorine continue to drive innovation, with ongoing research exploring the use of fluorinated compounds in areas such as liquid crystals, advanced battery electrolytes, and environmentally benign refrigerants.

Outlook for this compound in Contemporary Organic Chemistry

While currently an understudied molecule, this compound holds potential for future relevance in contemporary organic chemistry. As the demand for novel fluorinated building blocks continues to grow, compounds with unique substitution patterns like this compound could become valuable synthons. Its bifunctional nature, possessing two distinct reactive sites, makes it an attractive starting material for the synthesis of more complex and potentially bioactive molecules.

The future of this compound will be contingent on the development of efficient and scalable synthetic routes to make it readily accessible to the research community. Subsequent detailed investigations into its reactivity profile will be crucial in defining its utility as a synthetic tool. As our understanding of the profound impact of fluorine in molecular design deepens, even simple, strategically fluorinated alkanes like this compound may find their niche in the ever-expanding landscape of organic chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4,4-difluoropentane, and how can purity be optimized?

Methodological Answer:

  • Synthetic Pathways :
    • AlCl3-Mediated Cyclialkylation : Adapt methods from analogous chloro-fluoro alkanes. For example, 1-chloro-4,5-diphenylpentane reacts with AlCl3 in petroleum ether or CS2 to form cyclic products via carbocation intermediates . Apply similar conditions (0–5°C, anhydrous) to this compound synthesis.
    • Fluorination of Chlorinated Precursors : Use halogen exchange reactions with KF or AgF in polar aprotic solvents (e.g., DMF) under reflux. Monitor progress via 19F NMR to confirm difluorination .
  • Purity Optimization :
    • Purify via fractional distillation (low boiling point) or column chromatography (silica gel, hexane/EtOAc eluent). Validate purity using GC-MS (≥98%) and 1H NMR (absence of proton signals from impurities) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy :
  • 1H NMR : Identify CH2 and CHCl/F environments. Expect splitting patterns from adjacent fluorine atoms (e.g., coupling constants J ~ 15–20 Hz for geminal F atoms) .
  • 19F NMR : Confirm presence of two equivalent fluorine atoms (single peak) or inequivalent (split peaks) depending on symmetry.
    • Mass Spectrometry (MS) : Use EI-MS to detect molecular ion [M+] and fragment peaks (e.g., loss of Cl or F groups) .
  • Purity Assessment :
    • GC-MS : Quantify impurities using a DB-5 column (30 m × 0.25 mm) with He carrier gas. Compare retention times to standards .

Advanced Research Questions

Q. How can regioselectivity be controlled during the difluorination of chlorinated pentane precursors?

Methodological Answer:

  • Key Factors :
    • Catalyst Choice : Use AgF or KF/18-crown-6 to enhance fluorination at the 4-position. AgF promotes SN2 mechanisms, reducing rearrangement .
    • Solvent Effects : Non-polar solvents (e.g., toluene) favor selective fluorination by stabilizing transition states. Polar solvents may induce side reactions .
    • Temperature Control : Low temperatures (–20°C to 0°C) minimize thermal degradation and improve selectivity .
  • Case Study : In 1-Chloro-4,4-di(4-fluorophenyl)butane synthesis, regioselectivity >90% was achieved using AgF in THF at –10°C .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Stability Assessment :
    • Thermal Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., HF or HCl release) .
    • Light Sensitivity : Store in amber glass at 4°C to prevent photolytic cleavage of C-Cl bonds. Use UV-Vis spectroscopy to track absorbance changes (λmax ~ 250 nm) .
  • Recommended Storage :
    • Short-term: 4°C in sealed vials under N2.
    • Long-term: –20°C with desiccants (silica gel) .

Q. How does this compound perform as a building block in pharmaceutical intermediates?

Methodological Answer:

  • Applications :
    • Fluorinated Scaffolds : Incorporate into β-lactam or kinase inhibitor syntheses. The CF2 group enhances metabolic stability and bioavailability .
    • Case Study : Analogous compounds like 4,4-difluoroazepane hydrochloride are used in dopamine receptor ligands, demonstrating improved binding affinity due to fluorine’s electronegativity .
  • Reactivity :
    • Nucleophilic Substitution : React with amines (e.g., piperazine) in DCM to form secondary amines. Monitor reaction progress via TLC (Rf shift) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.